molecular formula C7H7NO3 B1192098 4-Nitroanisole CAS No. 100-17-4

4-Nitroanisole

Cat. No.: B1192098
CAS No.: 100-17-4
M. Wt: 153.14
InChI Key: BNUHAJGCKIQFGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Nitroanisole: is an organic compound with the molecular formula C7H7NO3 . It is a member of the class of nitroanisoles, where a nitro group is situated para to the methoxy group on the benzene ring. This compound is a pale yellow to brown crystalline solid, insoluble in water but soluble in organic solvents like alcohol and ether. It is primarily used as an intermediate in the synthesis of dyes and pharmaceuticals .

Biochemical Analysis

Biochemical Properties

4-Nitroanisole plays a significant role in biochemical reactions, particularly in the context of its degradation and transformation by microorganisms. One of the key enzymes involved in the degradation of this compound is cytochrome P450 monooxygenase. This enzyme catalyzes the O-demethylation of this compound to form 4-nitrophenol and formaldehyde . The cytochrome P450 system, specifically the PnaABC complex, has been identified as the primary enzyme responsible for this transformation. The PnaABC complex consists of a phthalate dioxygenase type reductase (PnaA), a cytochrome P450 monooxygenase (PnaB), and an EthD family protein (PnaC) with a function similar to ferredoxins .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. In microbial cells, such as those of Rhodococcus sp. strain JS3073, this compound serves as a carbon and energy source, supporting cell growth and metabolism . The compound influences cell function by inducing the expression of genes involved in its degradation pathway. This includes genes encoding the PnaABC complex, which facilitates the initial O-demethylation step. Additionally, this compound can impact cell signaling pathways and gene expression, leading to adaptive responses that enhance the cell’s ability to metabolize the compound.

Molecular Mechanism

The molecular mechanism of this compound’s action involves its interaction with the cytochrome P450 monooxygenase system. The PnaABC complex initiates the O-demethylation of this compound, resulting in the formation of 4-nitrophenol and formaldehyde . This reaction is crucial for the subsequent degradation of 4-nitrophenol through a pathway that involves the formation of 1,2,4-benzenetriol and the release of nitrite . The PnaABC complex exhibits broad substrate specificity, allowing it to interact with various nitroanisole derivatives. The high identity of PnaAB with self-sufficient P450s of the CYP116B subfamily suggests a conserved mechanism of action among these enzymes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but its degradation can be influenced by factors such as temperature, pH, and the presence of specific microorganisms . Long-term studies have shown that this compound can be effectively degraded by microbial communities, leading to a decrease in its concentration and a corresponding reduction in its impact on cellular function . The stability and degradation of this compound are important considerations for its use in biochemical research and industrial applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function and overall health. At higher doses, this compound can exhibit toxic effects, including oxidative stress, cellular damage, and disruption of metabolic processes . Studies in animal models have shown that high doses of this compound can lead to adverse effects such as liver toxicity and changes in gene expression . It is important to carefully consider the dosage when using this compound in experimental settings to avoid potential toxic effects.

Metabolic Pathways

This compound is involved in metabolic pathways that include its O-demethylation to 4-nitrophenol by the cytochrome P450 monooxygenase system . The subsequent degradation of 4-nitrophenol involves enzymes that convert it to 1,2,4-benzenetriol and release nitrite . These metabolic pathways are essential for the complete breakdown of this compound and its derivatives, allowing microorganisms to utilize the compound as a carbon and energy source. The involvement of specific enzymes and cofactors in these pathways highlights the complexity of this compound metabolism and its integration into broader biochemical processes.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can diffuse across cell membranes and interact with transporters and binding proteins that facilitate its movement within the cell . The localization and accumulation of this compound can be influenced by factors such as its chemical properties, the presence of specific transporters, and the cellular environment . Understanding the transport and distribution of this compound is important for elucidating its cellular effects and optimizing its use in biochemical applications.

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, this compound may localize to the endoplasmic reticulum, where it interacts with the cytochrome P450 monooxygenase system for its O-demethylation . The subcellular localization of this compound is a key factor in determining its biochemical properties and its role in cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Nitroanisole can be synthesized through several methods:

    Nitration of Anisole: This involves the reaction of anisole with a mixture of concentrated nitric acid and sulfuric acid.

    Methoxylation of p-Nitrochlorobenzene: This method uses p-nitrochlorobenzene, potassium fluoride, and dimethyl sulfoxide as raw materials.

Industrial Production Methods: Industrial production of this compound often employs the methoxylation of p-nitrochlorobenzene due to its cost-effectiveness, mild reaction conditions, and higher product yield .

Chemical Reactions Analysis

Types of Reactions: 4-Nitroanisole undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Reduction: Hydrogen gas and a suitable catalyst such as palladium on carbon.

    Substitution: Hydroxide ion under photochemical conditions.

Major Products:

Comparison with Similar Compounds

  • 2-Nitroanisole
  • 4-Nitrophenol
  • 4-Methyl-2-nitroanisole
  • 4-Nitroaniline

Comparison: 4-Nitroanisole is unique due to its specific substitution pattern, which influences its reactivity and applications. For instance, 2-nitroanisole has the nitro group ortho to the methoxy group, leading to different chemical properties and reactivity. Similarly, 4-nitrophenol lacks the methoxy group, which significantly alters its chemical behavior and applications .

Properties

IUPAC Name

1-methoxy-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO3/c1-11-7-4-2-6(3-5-7)8(9)10/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNUHAJGCKIQFGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO3
Record name NITROANISOLE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/4052
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9059208
Record name p-Nitroanisole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9059208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Nitroanisole appears as a light red or amber-colored liquid or crystals. Insoluble in water and denser than water. Contact may irritate skin, eyes and mucous membranes. May be toxic by ingestion, inhalation or skin absorption. Used to make other chemicals., Solid; [Merck Index] Beige crystalline solid; [Sigma-Aldrich MSDS]
Record name NITROANISOLE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/4052
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name p-Nitroanisole
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/11192
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Boiling Point

531 °F at 760 mmHg (NTP, 1992)
Record name NITROANISOLE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/4052
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Flash Point

greater than 230 °F (NTP, 1992)
Record name NITROANISOLE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/4052
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Solubility

less than 1 mg/mL at 75 °F (NTP, 1992)
Record name NITROANISOLE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/4052
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Density

1.254 at 68 °F (NTP, 1992) - Denser than water; will sink
Record name NITROANISOLE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/4052
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Vapor Pressure

1 mmHg at 127 °F ; 18.5 mmHg at 167 °F; 30.0 mmHg at 194 °F (NTP, 1992), 0.01 [mmHg]
Record name NITROANISOLE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/4052
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name p-Nitroanisole
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/11192
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

91-23-6(o-Nitroanisole); 100-17-4(p-Nitroanisole), 100-17-4
Record name NITROANISOLE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/4052
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 4-Nitroanisole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=100-17-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Nitroanisole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000100174
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Nitroanisole
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5507
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzene, 1-methoxy-4-nitro-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name p-Nitroanisole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9059208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-nitroanisole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.002.569
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name P-NITROANISOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G989Z7WOLH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Melting Point

48.9 °F (NTP, 1992)
Record name NITROANISOLE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/4052
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Synthesis routes and methods I

Procedure details

To probe the scope of the photonitration reaction, the nitration of 9,9-dioctylfluorene, anisole and 1,2-dimethoxybenzene by RDX and PETN was investigated. Extended photolysis (5 h) of a mixture of 9,9-dioctylfluorene and either RDX or PETN in 1:1 acetonitrile:THF at either 254, 313, 334, or 356 nm did not generate any observable products and 9,9-dioctylfluorene was recovered in ca. 90% yield. Photolysis of anisole with RDX or PETN yielded only trace amounts of 4-nitroanisole (<1% GC yield) after 4 hours. Photolysis of 1,2-dimethoxybenzene with either RDX or PETN yielded 1,2-dimethoxy-4-nitrobenzene in only ca. 8% yield after 2 hours; moreover this reaction did not proceed cleanly and numerous polar photoproducts were observed. Based on this set of experiments, anilines were selected as candidates for potential indicators. To create fluorogenic indicators based on the facile nitration reaction between aromatic amines and the photofragmentation products of RDX and PETN, 9,9-disubstituted 9,10-dihydroacridines (DHAs) were targeted as chemosensory.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven

Synthesis routes and methods II

Procedure details

0.80 grams (5 millimoles) of anhydrous sodium p-nitrophenolate and 0.52 grams (5 millimoles) of N-methyl,N-nitrosourea were added to 25 milliliters of 1,2-dimethoxyethane kept dry with molecular sieves and a drying tube. This mixture was maintained at 0° C. for one hour and then elevated to room temperature for six hours while constant stirring was maintained. Solvent was evaporated and the residue treated simultaneously with ether and water. This mixture was shaken and the aqueous layer was removed. The ether layer was washed with potassium hydroxide (0.1 N, 3× 50 milliliters) to remove any unreacted phenol. The ether layer was washed with water (3×50 milliliters) and dried with magnesium sulfate. Filtration afforded a clear solution which was concentrated under diminished pressure to yield 0.70 grams of p-nitroanisole (about 90 percent, melting point 52°-53°. This was shown to be identical with an authentic sample.
Name
sodium p-nitrophenolate
Quantity
0.8 g
Type
reactant
Reaction Step One
Quantity
0.52 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

A solution of 8.2 g (50 mmole) of 4-tertbutylanisole in 15 ml of ethylene dichloride was placed in a 40 ml two necked round-bottomed flask equipped with a thermometer, a dropping funnel and magnetic stirring bar. The flask was placed in an ice-water bath and the contents were stirred and cooled. When the temperature reached +4° C., 4.72 g (3.32 ml, 52.4 mmol) of 70% nitric acid was added at such a rate that the temperature of the reaction mixture remained below 10° C. The completion of the acid addition took 15 minutes. Then the reaction mixture was stirred for 15 minutes while the flask was still immersed in the ice-water bath. After this time the reaction mixture was allowed to warm-up to 23° C. and left for 3 more hours with stirring to complete the nitration. The stirring was then stopped and the lower (organic) layer was collected. From this solution ethylene dichloride is removed by rotary evaporation at 40° C. under 20 mmHg and an oily residue was subjected to vacuum distillation. A 6" Vigreux column and a pressure of 1 mmHg was applied. These conditions afforded separation of the 4-nitroanisole bp 86° C. from 2-nitro-4-tertbutylanisole bp 102°-105° C. It resulted in the collection of 7.576 g of 99.1% pure 2-nitro-4-tertbutylanisole and 2.116 g of 96.4% pure 4-nitroanisole, mp 54° C. wth a total yield of 72.5% of 2-nitro-4-tertbutylanisole.
Quantity
8.2 g
Type
reactant
Reaction Step One
[Compound]
Name
two
Quantity
40 mL
Type
reactant
Reaction Step Two
Quantity
3.32 mL
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
15 mL
Type
solvent
Reaction Step Five
Yield
96.4%
Customer
Q & A

Q1: What is the molecular formula and weight of 4-Nitroanisole?

A1: The molecular formula of this compound is C7H7NO3, and its molecular weight is 153.13 g/mol.

Q2: What spectroscopic data is available for this compound?

A2: Several spectroscopic techniques have been used to characterize this compound. These include:* UV-Vis Spectroscopy: This technique has been used extensively to investigate the solvatochromic behavior of this compound in various solvents and solvent mixtures, including supercritical fluids. [, , , , , , , ]* Infrared (IR) and Raman Spectroscopy: These techniques provide information about the vibrational modes of this compound and have been used to study its structure and interactions. [] * Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR has been used to characterize the synthesized this compound and its derivatives. [, , ]* Mass Spectrometry (MS): This technique is used to determine the mass-to-charge ratio of ions and has been employed for the identification and quantification of this compound. [, ]

Q3: Does this compound exhibit any unique structural features?

A3: Yes, this compound features both a nitro group (-NO2) and a methoxy group (-OCH3) attached to a benzene ring. This arrangement makes it a "push-pull" chromophore, meaning it exhibits internal charge transfer from the electron-donating methoxy group to the electron-withdrawing nitro group. [] This characteristic contributes to its solvatochromic behavior and reactivity in photochemical reactions. [, ]

Q4: How is this compound metabolized in the liver?

A4: The primary metabolic pathway for this compound in human liver microsomes is O-demethylation to 4-Nitrophenol. [] This reaction is primarily catalyzed by two cytochrome P450 isoforms: CYP2A6, which exhibits a low Km for this compound, and CYP2E1, which displays a high Km. []

Q5: Does this compound interact with other enzymes besides cytochrome P450s?

A5: While cytochrome P450s are the main enzymes involved in this compound O-demethylation, other enzymes may contribute to its metabolism. Research has shown that this compound can be reduced to its corresponding amine by both the cestode Moniezia expansa and the nematode Ascaris lumbricoides var suum. [] This suggests the potential involvement of reductase enzymes in the metabolism of this compound in certain organisms.

Q6: What is the significance of the "element effect" in the nucleophilic aromatic photosubstitution of this compound?

A6: Studies on the photoreactions of this compound and its 2-halo derivatives with nucleophiles like cyanide, hydroxide, and pyridine have revealed an intriguing "element effect." [, ] The relative rates of attack at the halogen-bearing carbon (F/Cl/Br/I) by these nucleophiles are significantly different from those observed in typical aliphatic substitution reactions. This effect, opposite to what is seen in aliphatic systems, suggests a unique mechanism operating in the photosubstitution of this compound, likely involving the formation of a σ-complex within the triplet state. []

Q7: Can you elaborate on the temperature dependence observed in the photochemical reactions of this compound?

A7: Research has demonstrated that the photochemical reactions of this compound can be highly sensitive to temperature. For instance, in the photosubstitution reaction with hydroxide, the regioselectivity of the reaction (nitro group vs. methoxy group substitution) changes significantly with temperature. [, ] This sensitivity highlights the importance of controlling reaction conditions to achieve desired product ratios in photochemical transformations involving this compound.

Q8: Have computational methods been employed to study this compound?

A8: Yes, computational chemistry has played a role in understanding the properties and reactivity of this compound. Key applications include:* Molecular Dynamics Simulations: These simulations have been used to predict partition coefficients, such as 1-octanol-water (log Kow) and air-water (Henry's law constants), for this compound and related nitroaromatic compounds. These simulations provide valuable insights into the behavior of these compounds in different environments. []* Quantum Chemical Calculations: These calculations have been used to investigate the regioselectivity of photochemical reactions of this compound by examining the relative energies of competing transition states or intermediate species. []* DFT Calculations: Density functional theory calculations have been used to study the molecular vibrations of this compound and its derivatives, providing insights into their structural properties and vibrational modes. []

Q9: What is known about the environmental impact of this compound?

A9: this compound has been investigated for its photodegradation behavior when adsorbed onto soil minerals like kaolinite and goethite. [] Understanding its photodegradation pathways and quantum yields in such environments is crucial for assessing its persistence and potential risks to the environment. Additionally, studies using the Microtox™ system with the marine bacterium Vibrio fischeri have been conducted to evaluate the toxicity of this compound and related compounds commonly found as pesticide metabolites in aquatic environments. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.